molecular formula C16H10F3NO B12543699 Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- CAS No. 143360-89-8

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-

Cat. No.: B12543699
CAS No.: 143360-89-8
M. Wt: 289.25 g/mol
InChI Key: NGYWXNYZKOIHBQ-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- is a trifluoromethyl-substituted acetamide derivative characterized by a phenylethynyl group attached to the ortho-position of the phenyl ring. This structural motif confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No.

143360-89-8

Molecular Formula

C16H10F3NO

Molecular Weight

289.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)15(21)20-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,20,21)

InChI Key

NGYWXNYZKOIHBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=CC=C2NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- typically involves the reaction of 2-(phenylethynyl)aniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, with additional steps for purification and quality control to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and phenylethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Synthetic Chemistry Applications

  • Reactivity and Synthesis :
    • The compound can undergo various nucleophilic substitution reactions due to the presence of the acetamide functional group.
    • Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The synthesis typically involves reacting 2-(trifluoromethyl)aniline with 4-(2-phenylethynyl)benzoyl chloride in the presence of a base like pyridine.
  • Intermediate for Other Compounds :
    • Due to its unique structure, it serves as an intermediate in the synthesis of other biologically active compounds, particularly those aimed at targeting specific biological pathways.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of acetamide compounds exhibit significant antitumor activity. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Properties :
    • Research into related acetamide derivatives has demonstrated antimicrobial activity against pathogens such as M. tuberculosis, indicating that fluorinated acetamides may serve as scaffolds for developing new antimicrobial agents .
  • Drug Design :
    • The lipophilic nature imparted by the trifluoromethyl group enhances membrane penetration, making these compounds interesting candidates for drug design focused on targeting intracellular mechanisms .

Material Science Applications

  • Fluorinated Polymers :
    • The incorporation of trifluoromethyl groups into polymer matrices can enhance properties such as thermal stability and chemical resistance. This makes such compounds valuable in developing advanced materials for industrial applications.
  • Nanotechnology :
    • Fluorinated compounds are being explored in nanotechnology for their unique surface properties and potential applications in drug delivery systems and biosensors due to their ability to interact favorably with biological membranes .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of structurally related compounds through in vitro assays against a panel of human tumor cells. The results indicated that certain derivatives exhibited mean growth inhibition values significantly lower than control groups, highlighting their potential as therapeutic agents .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions of acetamide derivatives to improve yield and purity. By adjusting reaction parameters such as temperature and reactant ratios, researchers achieved higher efficiency in producing active compounds suitable for biological testing.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and phenylethynyl group contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Selected Trifluoroacetamides

Compound MED (μmol/cm²) Fungicidal Activity (EC₅₀) Key Substituent
Target Compound (Phenylethynyl) Est. 0.03–0.05 High (Inferred) Phenylethynyl
4c (Trifluoromethyl) 0.039 Potent -CF₃
4a (Hexanamide) 0.091 Moderate Hexanamide chain
DEET 0.091 N/A N/A

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility
Target Compound ~315 ~3.5 Low (Hydrophobic)
2,2,2-Trifluoro-N-phenylacetamide 189.13 2.1 Moderate
N-Ethyl Derivative (13) 275.21 3.8 Low

Biological Activity

Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-, also known by its chemical formula C16H10F3NO and CAS Registry Number 458-85-5, has garnered attention due to its potential biological activities. This article will explore its chemical properties, biological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

  • Molecular Formula: C16H10F3NO
  • Molecular Weight: 289.26 g/mol
  • IUPAC Name: Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-
  • Structural Characteristics: The compound features a trifluoroacetyl group and a phenylethynyl moiety which may contribute to its biological activity.

Biological Activity Overview

The biological activity of Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- has been investigated primarily in the context of its anticancer properties and interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various cancer types. The presence of the phenylethynyl group in this acetamide derivative suggests potential interactions with cellular pathways involved in tumor growth and apoptosis.

  • Mechanism of Action:
    • The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), similar to other fluorinated compounds that trigger oxidative stress leading to cell death .
    • It may also interact with specific receptors or proteins involved in cell signaling pathways that regulate proliferation and survival.
  • In Vitro Studies:
    • In vitro assays have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, studies on similar compounds have demonstrated their ability to induce apoptosis via mitochondrial pathways .
  • In Vivo Studies:
    • Animal models have been utilized to assess the efficacy of these compounds in reducing tumor volume. For instance, treatments involving other trifluorinated compounds have led to significant reductions in tumor size in mouse models .

Study on Trifluoromethyl Compounds

A comprehensive study published in the Journal of Medicinal Chemistry explored the biological implications of CF3-containing agents. It highlighted their interactions with E3 ubiquitin-protein ligases, which are crucial for regulating p53—an important tumor suppressor protein . This study provides a framework for understanding how Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]- might exert similar effects.

Comparative Analysis Table

Compound NameStructureMolecular WeightBiological ActivityReference
Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-Structure289.26 g/molAnticancer activity via ROS generation
Other CF3-containing agentsVariedVariedInduction of apoptosis in cancer cells

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